N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-8-9-14(23-2)13(10-12)18-17(21)16-15(19-20-24-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21) |
InChI Key |
ZSWRDSMRQBEROF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides with Carboxylic Acids
A widely used method involves reacting substituted carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE). For 4-phenyl substitution, phenylacetic acid derivatives are employed.
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Reactants :
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Phenylacetic acid (1.0 equiv)
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Thiosemicarbazide (1.2 equiv)
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POCl₃ (1.2 equiv) or PPE (catalytic)
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Conditions :
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Reflux at 80–90°C for 1–2 hours.
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Neutralization with NaOH (pH 8–8.5).
-
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Outcome :
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4-Phenyl-1,3,4-thiadiazole-5-carboxylic acid (yield: 60–75%).
-
Key Data :
Alternative Method: Hurd-Mori Cyclization
The Hurd-Mori method utilizes hydrazones and thionyl chloride (SOCl₂) for thiadiazole formation ().
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Reactants :
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Phenylacetyl hydrazine (1.0 equiv)
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SOCl₂ (2.0 equiv)
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Conditions :
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Stirring in dichloromethane at 0°C, then room temperature for 12 hours.
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Outcome :
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4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride (yield: 65–70%).
-
Key Data :
Amide Bond Formation
Coupling with 2,5-Dimethoxyaniline
The carboxylic acid or acyl chloride intermediate is coupled with 2,5-dimethoxyaniline using peptide coupling agents.
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Reactants :
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4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv)
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2,5-Dimethoxyaniline (1.2 equiv)
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HATU (1.2 equiv) or DCC (1.5 equiv)
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DMF or dichloromethane (solvent)
-
-
Conditions :
-
Stirring at room temperature for 6–12 hours.
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Outcome :
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N-(2,5-Dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (yield: 55–80%).
-
Key Data :
Direct Aminolysis of Acyl Chloride
For acyl chloride intermediates, aminolysis with 2,5-dimethoxyaniline is efficient.
-
Reactants :
-
4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride (1.0 equiv)
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2,5-Dimethoxyaniline (1.5 equiv)
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Triethylamine (2.0 equiv)
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-
Conditions :
-
Reflux in dichloromethane for 4–6 hours.
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-
Outcome :
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Target compound (yield: 70–85%).
-
Key Data :
Optimization and Challenges
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The synthesis of N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Thiadiazole Ring : This can be accomplished through the reaction of appropriate hydrazides with carbon disulfide or thiosemicarbazides.
- Substitution Reactions : The introduction of the dimethoxyphenyl and phenyl groups can be achieved via electrophilic aromatic substitution or coupling reactions with halogenated derivatives.
Anticancer Potential
Research has indicated that this compound exhibits anticancer properties by targeting specific molecular pathways involved in tumor growth. Notable findings include:
- Inhibition of Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR, an enzyme critical in DNA synthesis and cell proliferation. In studies with resistant cancer cell lines, it was observed to downregulate DHFR protein levels, suggesting a mechanism for overcoming resistance to traditional therapies .
- Cell Growth Inhibition : Various studies have reported significant growth inhibition percentages against different cancer cell lines. For instance, compounds structurally similar to this compound have shown growth inhibition rates exceeding 70% in assays against multiple cancer types.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of cancer cells or microorganisms . Additionally, it can bind to receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiadiazole and Thiazole Families
The compound belongs to the thiadiazole-carboxamide class, which differs from thiazole derivatives (e.g., ’s 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) in ring composition. Thiadiazoles contain two nitrogen and one sulfur atom in a five-membered ring, whereas thiazoles have one nitrogen and one sulfur atom. This distinction affects electronic properties and binding affinities. For example, the 1,2,3-thiadiazole core in the target compound is less common than the 1,3,4-thiadiazole isomers (e.g., ’s N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide), which exhibit different reactivity and stability due to sulfur positioning .
Key Data and Research Findings
Critical Analysis and Limitations
- Structural Uniqueness : The 1,2,3-thiadiazole core is understudied compared to 1,3,4-thiadiazoles, limiting direct comparisons.
- Data Gaps: No explicit data on the target compound’s solubility, melting point, or bioactivity is available in the provided evidence.
- Synthetic Challenges : The 1,2,3-thiadiazole ring may require specialized conditions for stability, as seen in ’s use of acidic crystallization .
Biological Activity
N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties and other potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3O3S. The compound features a thiadiazole ring, which is a significant structural component contributing to its biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines including HT-29 (colon cancer) and MDA-MB-231 (breast cancer) with promising results .
Table 1: Anticancer Activity of Thiadiazole Derivatives
In a study evaluating the effects of various thiadiazole derivatives on cancer cell lines, it was found that the presence of specific substituents on the phenyl ring significantly influenced the cytotoxic activity. For example, compounds with electron-donating groups exhibited enhanced activity against cancer cells .
The anticancer mechanism of thiadiazole derivatives may involve the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with certain compounds led to cell cycle arrest in the G0/G1 phase and increased apoptosis rates in HepG-2 cells .
Antimicrobial and Antifungal Activity
Thiadiazoles have also been reported to exhibit antimicrobial and antifungal properties. Some derivatives have shown efficacy against various bacterial strains and fungi, suggesting their potential use in treating infections .
Anti-inflammatory Effects
Research indicates that thiadiazole derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for further investigation in inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of 1,3,4-thiadiazole derivatives where one compound demonstrated significant inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity treatment . The findings suggest that modifications to the thiadiazole structure can lead to enhanced biological activity.
Q & A
Q. What precautions are recommended for handling thiadiazole derivatives?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods due to potential sulfur-related irritancy.
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration.
- Acute toxicity : Refer to SDS guidelines for structurally similar compounds (e.g., N-phenyl-1,2,3-thiadiazole-4-carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
